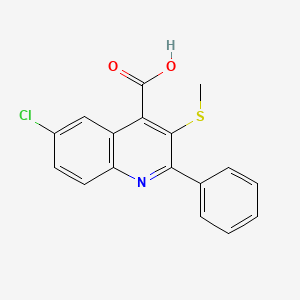

6-Chloro-3-(methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

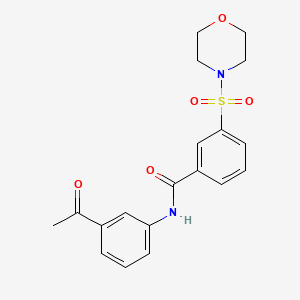

6-Chloro-3-(methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid, commonly referred to as 6-CMPQ, is an organic compound that is used in a variety of research and laboratory experiments. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by its yellow-orange color and its pungent smell. 6-CMPQ is a useful compound due to its high reactivity and its ability to form stable complexes with metals, making it a valuable tool for a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Researchers have developed methods for synthesizing a wide range of substituted quinolines, including those with methylsulfanyl groups. These methods enable the creation of quinoline derivatives with potential chemotherapeutic activities and other applications. For instance, the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines, including methylsulfanyl derivatives, highlights the versatility of quinolines as scaffolds for developing compounds with various functional groups (Didenko et al., 2015). Similarly, another study focused on the synthesis, structure elucidation, and chemotherapeutic activity of novel 3-quinolinecarboxylic acid derivatives, emphasizing the potential of quinoline structures in medicinal chemistry (Frigola et al., 1987).

Catalysis and Green Chemistry

Quinoline derivatives have been employed as catalysts in organic synthesis, demonstrating the role of quinoline-based compounds in promoting environmentally friendly chemical reactions. For instance, sulfuric acid-modified PEG-6000 was used as an efficient, bio-degradable, and reusable polymeric catalyst for the solvent-free synthesis of poly-substituted quinolines under microwave irradiation, showcasing the application of quinoline structures in green chemistry (Hasaninejad et al., 2011).

Enzymatic and Biological Activity

The study of quinoline derivatives extends into biological activities, including their interactions with enzymes and potential as antimicrobial and antimalarial agents. Some quinoline derivatives have been synthesized and evaluated for their cytotoxic activities, apoptotic DNA fragmentation, and molecular docking studies, indicating their potential as novel anticancer agents (Bhatt et al., 2015).

Photovoltaic Applications

Furthermore, quinoline derivatives have found applications in the development of organic–inorganic photodiode fabrication. The photovoltaic properties of certain quinoline derivatives were investigated, demonstrating their usefulness in enhancing the performance of photodiodes (Zeyada et al., 2016).

Wirkmechanismus

Target of Action

Compounds similar to “6-Chloro-3-(methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid” often target enzymes or receptors in the body. For example, indole derivatives, which share some structural similarities, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

The compound could affect various biochemical pathways. For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Eigenschaften

IUPAC Name |

6-chloro-3-methylsulfanyl-2-phenylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2S/c1-22-16-14(17(20)21)12-9-11(18)7-8-13(12)19-15(16)10-5-3-2-4-6-10/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNWENISFRVEBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2982482.png)

![2-(2-(ethylthio)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2982483.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2982490.png)

![Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2982491.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2982499.png)

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid](/img/structure/B2982500.png)